molecular formula C11H11BrO B2554934 2-Bromo-1-(2-cyclopropylphenyl)ethanone CAS No. 1936493-49-0

2-Bromo-1-(2-cyclopropylphenyl)ethanone

Cat. No.: B2554934
CAS No.: 1936493-49-0
M. Wt: 239.112
InChI Key: CBBGDRMOYBJAIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO. It is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ring attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 2-cyclopropylphenylacetate with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. The use of efficient catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-cyclopropylphenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanones, while addition reactions can produce complex molecules with extended carbon chains or heteroatom functionalities .

Scientific Research Applications

2-Bromo-1-(2-cyclopropylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-cyclopropylphenyl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific synthetic and biological contexts .

Properties

IUPAC Name

2-bromo-1-(2-cyclopropylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBGDRMOYBJAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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